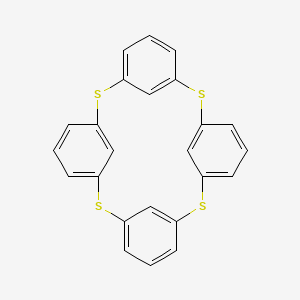

Thiacalix(4)arene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H16S4 |

|---|---|

Molecular Weight |

432.7 g/mol |

IUPAC Name |

2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |

InChI |

InChI=1S/C24H16S4/c1-5-17-13-18(6-1)26-20-8-3-10-22(15-20)28-24-12-4-11-23(16-24)27-21-9-2-7-19(14-21)25-17/h1-16H |

InChI Key |

HNEBMOPSOOMLJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C1)SC3=CC(=CC=C3)SC4=CC=CC(=C4)SC5=CC=CC(=C5)S2 |

Synonyms |

thiacalix(4)arene |

Origin of Product |

United States |

Foundational & Exploratory

Thiacalixarenes: A Comprehensive Technical Guide to Synthesis and Characterization

Thiacalix[1]arenes: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of thiacalix[1]arenes, a class of macrocyclic compounds with significant potential in supramolecular chemistry, materials science, and drug development. Thiacalix[1]arenes, analogues of the well-known calixarenes where the methylene (B1212753) bridges are replaced by sulfur atoms, offer unique electronic and structural properties, leading to novel applications in host-guest chemistry, sensing, and as scaffolds for complex molecular architectures.

Synthesis of Thiacalix[1]arenes

The synthesis of the thiacalix[1]arene core can be broadly categorized into one-pot and stepwise methodologies. The choice of method often depends on the desired scale, purity, and the nature of the substituents on the phenolic units.

One-Pot Synthesis of p-tert-Butylthiacalix[1]arene

The one-pot synthesis is a widely used method for producing p-tert-butylthiacalix[1]arene in good yields. This approach involves the direct reaction of a p-substituted phenol (B47542) with elemental sulfur in the presence of a base at high temperatures.

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: A mixture of p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (B78521) (NaOH) is prepared in a high-boiling solvent such as tetraethylene glycol dimethyl ether (tetraglyme).

-

Heating: The reaction mixture is gradually heated to 230°C over a period of 4 hours under a nitrogen atmosphere. This temperature is maintained for an additional 3 hours, during which hydrogen sulfide (B99878) gas evolves and is removed with a slow stream of nitrogen.

-

Workup: After cooling to room temperature, the dark red product is diluted with toluene (B28343) and washed with 4 M aqueous HCl. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as chloroform/methanol, to yield the desired p-tert-butylthiacalix[1]arene as a white crystalline solid.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-tert-Butylphenol | S₈, NaOH | Tetraglyme | 230 | 7 | 54 |

Table 1: Summary of a typical one-pot synthesis of p-tert-butylthiacalix[1]arene.

Functionalization of the Lower Rim: Alkylation

The phenolic hydroxyl groups at the lower rim of the thiacalix[1]arene scaffold provide versatile handles for functionalization, allowing for the introduction of various groups to tune the molecule's solubility, complexation properties, and conformational behavior. Alkylation is a common modification strategy. The conformation of the final product (cone, partial cone, 1,3-alternate) can often be controlled by the choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and reaction conditions.[2]

Experimental Protocol: Tetraalkylation of p-tert-Butylthiacalix[1]arene

-

Reaction Setup: To a solution of p-tert-butylthiacalix[1]arene in a suitable solvent like acetone, an excess of the alkylating agent (e.g., ethyl bromoacetate) and an alkali metal carbonate (e.g., Cs₂CO₃ for the 1,3-alternate conformation) are added.[2]

-

Reaction Conditions: The reaction mixture is heated at reflux for an extended period (e.g., 3 days).[2]

-

Workup and Purification: After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired conformer.

| Thiacalix[1]arene | Alkylating Agent | Base | Solvent | Conformation | Yield (%) | Reference |

| p-tert-Butylthiacalix[1]arene | Ethyl bromoacetate | Cs₂CO₃ | Acetone | 1,3-alternate | ~60 | [2] |

| p-tert-Butylthiacalix[1]arene | Ethyl bromoacetate | Na₂CO₃ | Acetone | cone | ~60 | [2] |

Table 2: Representative examples of lower rim alkylation of p-tert-butylthiacalix[1]arene leading to different conformers.

Caption: General workflow for the synthesis and functionalization of thiacalix[1]arenes.

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure, conformation, purity, and properties of synthesized thiacalix[1]arenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and conformational analysis of thiacalix[1]arenes in solution.

-

¹H NMR: Provides information on the proton environment. The chemical shifts and splitting patterns of the aromatic and methylene bridge protons are characteristic of the specific conformation (cone, partial cone, 1,2-alternate, or 1,3-alternate). For example, in the cone conformation of p-tert-butylthiacalix[1]arene, the aromatic protons typically appear as a singlet, while the hydroxyl protons give a sharp singlet, indicating a symmetric structure with intramolecular hydrogen bonding.[3]

-

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. The number of signals in the aromatic region can help determine the symmetry of the molecule and thus its conformation.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These techniques are crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations, which are essential for detailed conformational analysis.[4]

-

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the dynamic processes and conformational equilibria of thiacalix[1]arenes in solution.[1]

Experimental Protocol: NMR Analysis

-

Sample Preparation: A solution of the thiacalix[1]arene derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Conformational Assignment: The conformation is assigned based on the characteristic chemical shifts and signal multiplicities. For instance, the cone conformer of a tetra-O-alkylated thiacalix[1]arene will typically show a pair of doublets for the bridging methylene protons, whereas the 1,3-alternate conformer will show a singlet.[2]

| Conformation | Aromatic Protons (¹H NMR) | Methylene Protons (¹H NMR) | Reference |

| Cone | Singlet | Pair of Doublets | [5] |

| Partial Cone | Multiple Signals | Multiple Signals | [2] |

| 1,2-Alternate | Multiple Signals | Multiple Signals | [6] |

| 1,3-Alternate | Singlet | Singlet | [2] |

Table 3: Characteristic ¹H NMR signals for different conformations of tetra-substituted thiacalix[1]arenes.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized thiacalix[1]arenes and to confirm their elemental composition.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like thiacalix[1]arenes.[7][8]

-

Electrospray Ionization (ESI): ESI-MS is another soft ionization technique that is particularly useful for analyzing charged or polar thiacalix[1]arene derivatives.

Experimental Protocol: MALDI-TOF MS

-

Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA), is chosen. The matrix is dissolved in a volatile solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

-

Sample Preparation: The thiacalix[1]arene sample is mixed with the matrix solution.

-

Spotting: A small droplet of the sample-matrix mixture is spotted onto the MALDI target plate and allowed to dry, leading to the co-crystallization of the sample and matrix.

-

Analysis: The target plate is introduced into the mass spectrometer, and the sample is irradiated with a pulsed laser to induce desorption and ionization. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure and conformation of thiacalix[1]arenes.[9][10] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule, including the orientation of substituents and the nature of intermolecular interactions in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of the thiacalix[1]arene are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., chloroform/methanol).

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of thiacalix[1]arenes.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the thiacalix[1]arene and to study the thermal stability of host-guest complexes.[11][12]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, glass transitions, and other thermal events.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small amount of the thiacalix[1]arene sample (typically 5-10 mg) is placed in a TGA pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CCCC 2000, Volume 65, Issue 5, Abstracts pp. 757-771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. researchgate.net [researchgate.net]

- 4. One-pot Synthesis of Mono-substituted Quaternized p-tert- Butylthiacalix[4]arenes | Журнал "Макрогетероциклы" [macroheterocycles.isuct.ru]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Promising advances of thiacalix[4]arene in crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Strategies for Thiacalixarene Macrocycles

A Technical Guide to Novel Synthesis Strategies for Thiacalix[1]arene Macrocycles

For Researchers, Scientists, and Drug Development Professionals

Thiacalix[1]arenes, macrocyclic compounds featuring sulfur bridges, have emerged as a versatile platform in supramolecular chemistry, with significant potential in drug development, sensing, and catalysis. Their unique structural and coordination properties, distinct from their methylene-bridged counterparts, have driven the development of innovative synthetic strategies. This technical guide provides an in-depth overview of core and novel synthesis methodologies for thiacalix[1]arene macrocycles, complete with detailed experimental protocols and comparative data.

Core Synthesis: The Direct Cyclization Approach

The foundational synthesis of thiacalix[1]arenes typically involves the direct reaction of a para-substituted phenol (B47542) with elemental sulfur in the presence of a base. This one-pot method is widely used for producing the common precursor, p-tert-butylthiacalix[1]arene.

Experimental Protocol: Synthesis of p-tert-Butylthiacalix[1]arene

Materials:

-

p-tert-Butylphenol

-

Elemental Sulfur (S₈)

-

Sodium Hydroxide (B78521) (NaOH)

-

Tetraethylene glycol dimethyl ether (tetraglyme)

Procedure:

-

A mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide is heated in tetraethylene glycol dimethyl ether.

-

The reaction temperature is typically maintained at high levels to drive the cyclization.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated and purified by recrystallization.

Quantitative Data:

| Reactant Ratio (Phenol:Sulfur:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 : 1.2 : 1.5 | Tetraglyme | 230 | 4 | ~60-70 | [2] |

| Varies | Diphenyl ether | >200 | Varies | Up to 73 | [3] |

Novel Synthesis Strategies

Recent advancements have focused on creating more complex thiacalixarene architectures, including larger rings, mixed-bridge systems, and asymmetrically functionalized derivatives. These novel strategies offer greater control over the final structure and properties of the macrocycle.

Conjugate Addition of Benzoquinone and Dithiols

A novel approach for constructing thiacalix[1]arene analogues involves the conjugate addition of dithiols to benzoquinones. This strategy allows for the creation of macrocycles with a different arrangement of aromatic units and sulfur bridges.

Experimental Protocol: Synthesis of a Thiacalix[1]arene Analogue

Materials:

-

Benzene-1,3-dithiol

-

Chloroform

Procedure:

-

Benzene-1,3-dithiol is reacted with two equivalents of 2,6-dimethylbenzoquinone in acetone to form a hydroquinone (B1673460) trimer.

-

The trimer is then oxidized to the corresponding benzoquinone derivative.

-

A final macrocyclization is achieved by reacting the oxidized trimer with another molecule of benzene-1,3-dithiol in chloroform.

-

The product is purified by column chromatography.

Quantitative Data:

| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| Trimer Formation | Benzene-1,3-dithiol, 2,6-Dimethylbenzoquinone | Acetone | Room Temp. | 24 h | - | [4] |

| Oxidation | Hydroquinone trimer, 1,4-Benzoquinone | Acetone | Room Temp. | 24 h | 94 | [4] |

| Macrocyclization | Oxidized trimer, Benzene-1,3-dithiol | Chloroform | Reflux | - | 29 | [4] |

Workflow for Conjugate Addition Synthesis

Caption: Synthesis of a thiacalix[1]arene analogue via conjugate addition.

Cleavage and Recyclization for Mixed-Bridge Calixarenes

This innovative strategy involves the selective cleavage of a single sulfur bridge in a pre-formed thiacalix[1]arene to create a linear tetramer. This intermediate can then be reacted with various building blocks to synthesize larger calixarenes or those with a mix of sulfur and methylene (B1212753) bridges.

Experimental Protocol: Synthesis of a Calix[5]arene with Mixed Bridges

Materials:

-

p-tert-Butylthiacalix[1]arene

-

m-Chloroperoxybenzoic acid (mCPBA) or Sodium perborate (B1237305) (NaBO₃) for oxidation

-

Butyllithium (BuLi)

-

2,6-Bis(hydroxymethyl)-p-tert-butylphenol

-

p-Toluenesulfonic acid (PTSA)

-

Chloroform, Dichloromethane

Procedure:

-

Mono-oxidation: p-tert-Butylthiacalix[1]arene is selectively oxidized to its monosulfoxide using NaBO₃.

-

Cleavage: The monosulfoxide is treated with BuLi to cleave one sulfur bridge, forming a linear tetramethoxy intermediate.

-

Deprotection: The methoxy (B1213986) groups of the linear tetramer are removed to yield the corresponding linear tetraphenol.

-

Cyclization: The linear tetraphenol is reacted with a suitable bis(hydroxymethyl)phenol under high-dilution conditions with an acid catalyst (PTSA) to form the larger, mixed-bridge calixarene.

Quantitative Data:

| Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Mono-oxidation | NaBO₃ | Chloroform/AcOH | 60°C | - | Good | [6] |

| Cleavage | BuLi | THF | -78°C to RT | - | 91 | [6] |

| Deprotection | BBr₃ | Dichloromethane | -78°C to RT | - | Quantitative | [6] |

| Cyclization | PTSA | Chloroform | Reflux | Overnight | 47 | [6] |

Workflow for Cleavage and Recyclization Strategy

Caption: Synthesis of mixed-bridge calixarenes via cleavage and recyclization.

Functionalization Strategies

The versatility of thiacalix[1]arenes lies in the ability to selectively modify their upper (para-positions of the phenols) and lower (phenolic hydroxyls) rims, as well as the bridging sulfur atoms.

Upper Rim Functionalization

Direct electrophilic substitution on the thiacalix[1]arene core can be challenging due to the reactivity of the sulfur bridges. However, several methods have been developed to introduce functional groups.

Experimental Protocol: Bromination of the Upper Rim

Materials:

-

Tetrahydroxythiacalix[1]arene

-

N-Bromosuccinimide (NBS)

-

Acetone

Procedure:

-

Tetrahydroxythiacalix[1]arene is dissolved in acetone.

-

N-Bromosuccinimide is added to the solution.

-

The reaction proceeds at room temperature to yield the tetrabrominated product.[7]

Quantitative Data for Upper Rim Functionalization:

| Reaction | Reagents | Solvent | Conditions | Yield | Reference |

| Bromination | NBS | Acetone | Room Temp. | High | [7] |

| Iodination | BTMA·ICl₂, CaCO₃ | Dichloromethane/Methanol (B129727) | Room Temp. | - | [7] |

| Azo-coupling | Diazonium salts | - | - | High | [8] |

Lower Rim Functionalization

The phenolic hydroxyl groups on the lower rim are readily functionalized through various etherification and esterification reactions.

Experimental Protocol: Distal Di-alkylation of the Lower Rim (Mitsunobu Reaction)

Materials:

-

p-tert-Butylthiacalix[1]arene

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diethyl azodicarboxylate (DEAD)

-

Primary alcohol (e.g., ethanol)

-

Toluene

Procedure:

-

A suspension of p-tert-butylthiacalix[1]arene, PPh₃, and the desired primary alcohol is prepared in toluene.

-

DEAD is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred, and the solvent is removed under reduced pressure.

-

The product is purified by washing with methanol to afford the distally di-substituted ether derivative.[4]

Quantitative Data for Lower Rim Functionalization:

| Reaction | Reagents | Solvent | Conditions | Yield | Reference |

| Distal Di-alkylation | PPh₃, DEAD, R-OH | Toluene | Room Temp. to 40°C | Varies | [4] |

| Thioacetate Intro. | KSAc | DMF | 90°C, 2.5 h | 83-86% | [5] |

| Hydrazinolysis | Hydrazine hydrate | Acetonitrile | - | up to 97% | [5] |

Logical Relationship for Rim Functionalization

Caption: Functionalization sites of the thiacalix[1]arene macrocycle.

Conclusion

The synthetic toolbox for thiacalix[1]arene macrocycles has expanded significantly beyond direct cyclization methods. Novel strategies such as conjugate addition and cleavage/recyclization offer pathways to previously inaccessible and more complex architectures. Furthermore, a diverse range of functionalization reactions allows for the fine-tuning of the macrocycle's properties for specific applications in drug delivery, molecular recognition, and catalysis. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the rich chemistry of thiacalix[1]arenes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 966-983 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. researchgate.net [researchgate.net]

The Intricate World of Thiacalixarenes: A Technical Guide to Structure and Conformational Dynamics

The Intricate World of Thiacalix[1]arenes: A Technical Guide to Structure and Conformational Dynamics

For Researchers, Scientists, and Drug Development Professionals

Thiacalix[1]arenes, synthetic macrocycles characterized by a repeating phenolic unit linked by sulfur bridges, have emerged as versatile scaffolds in supramolecular chemistry and drug development. Their unique structural features, including a well-defined cavity and the ability to adopt multiple conformations, make them highly attractive for applications ranging from molecular recognition and sensing to the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure and conformational analysis of the thiacalix[1]arene core, offering a valuable resource for researchers navigating this promising class of molecules.

The Thiacalix[1]arene Scaffold: A Structural Overview

The fundamental structure of a thiacalix[1]arene consists of four phenol (B47542) units linked in a cyclic arrangement by sulfur atoms at the positions ortho to the hydroxyl groups. This arrangement creates a basket-shaped molecule with a distinct "upper rim," defined by the para-substituents of the phenolic rings, and a "lower rim," composed of the hydroxyl groups. The presence of the sulfur bridges, in place of the methylene (B1212753) bridges found in traditional calixarenes, imparts greater flexibility to the macrocyclic framework and influences its electronic properties and coordination chemistry.[2]

The synthesis of thiacalixarenes can be achieved through several routes. A common method involves the direct electrophilic substitution of para-substituted phenols with elemental sulfur in the presence of a base.[3] Alternative strategies, such as the conjugate addition of benzoquinone and dithiol building blocks, offer pathways to novel thiacalix[1]arene analogues.[3] Fragment condensation approaches have also been successfully employed for the scalable preparation of mixed-bridge systems containing both sulfur and methylene linkages.[4][5]

Conformational Isomerism: A Landscape of Possibilities

A key feature of thiacalix[1]arenes is their conformational flexibility, leading to the existence of four primary conformers: cone, partial cone, 1,2-alternate, and 1,3-alternate.[1][6] The relative stability of these conformers is influenced by a variety of factors, including the nature of the substituents on the upper and lower rims, the solvent, and the presence of guest molecules.[7][8]

-

Cone Conformation: In the cone conformation, all four phenolic units are oriented in the same direction, creating a well-defined cavity. This conformation is often stabilized by a cyclic array of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim.[9]

-

Partial Cone Conformation: The partial cone conformation arises when one of the phenolic units is inverted relative to the other three.

-

1,2-Alternate Conformation: In the 1,2-alternate conformation, two adjacent phenolic units are oriented in one direction, while the other two are in the opposite direction.

-

1,3-Alternate Conformation: The 1,3-alternate conformation features alternating orientations of the phenolic units around the macrocycle.

The interconversion between these conformers is a dynamic process, and the energy barriers for these transitions can be determined using techniques such as variable temperature NMR spectroscopy.[4] For instance, the cone-to-cone inversion process for a 2-monothiacalix[1]arene has been reported to have an activation free energy (ΔG‡) of 63 kJ·mol⁻¹.[4]

Experimental Protocols for Conformational Analysis

The elucidation of the conformational landscape of thiacalix[1]arenes relies on a combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of thiacalix[1]arenes in solution. Both ¹H and ¹³C NMR provide valuable structural information.

¹³C NMR for Conformation Determination: A simple and effective rule for determining the conformation of calix[1]arenes and their thio-analogues is based on the chemical shift of the methylene bridge carbons (in mixed-bridge systems) or the aromatic carbons adjacent to the sulfur bridges.[10][11] For methylene bridges, signals around δ 31 ppm are indicative of a syn orientation of the adjacent phenolic rings (as in the cone conformation), while signals around δ 37 ppm suggest an anti orientation (as in the 1,3-alternate conformation).[11]

Advanced NMR Techniques:

-

Variable Temperature (VT) NMR: VT-NMR is crucial for studying the dynamic equilibria between different conformers and for determining the energy barriers of conformational interconversion.[3][4][12]

-

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR techniques provide information about the through-space proximity of protons, which is invaluable for confirming the spatial arrangement of the phenolic units in a particular conformation.[13][14]

-

Residual Dipolar Coupling (RDC) Enhanced NMR: RDC-enhanced NMR can be used for the unambiguous determination of the conformation of complex thiacalix[1]arene derivatives, especially when standard NOE experiments are inconclusive.[15]

Illustrative Experimental Workflow for NMR Analysis:

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the solid-state conformation of thiacalix[1]arenes.[3][8][9][16][17][18] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecular structure. It is important to note that the conformation observed in the solid state may not always be the dominant conformation in solution.

Quantitative Structural Data

The following tables summarize key quantitative data for the conformational analysis of thiacalix[1]arenes, compiled from various sources.

Table 1: Indicative ¹³C NMR Chemical Shifts for Methylene Bridges in Mixed-Bridge Calix[1]arene Systems

| Conformation | Orientation of Adjacent Phenolic Rings | Typical ¹³C Chemical Shift (ppm) |

| Cone | syn | ~ 31 |

| 1,3-Alternate | anti | ~ 37 |

Data compiled from references[10][11].

Table 2: Activation Free Energy (ΔG‡) for Conformational Interconversion

| Compound | Process | ΔG‡ (kJ·mol⁻¹) | Reference |

| 2-monothiacalix[1]arene | cone-cone inversion | 63 | [4] |

| 2-monothiacalix[1]arene sulfone | cone-cone inversion | 60 | [4] |

| 2-monothiacalix[1]arene | flip-flop of H-bond array | 44 | [4] |

| 2-monothiacalix[1]arene sulfone | flip-flop of H-bond array | 40 | [4] |

Conclusion

The structural and conformational analysis of thiacalix[1]arenes is a dynamic field of research with significant implications for the design of novel functional molecules. The interplay of synthesis, spectroscopy, and crystallography allows for a detailed understanding of the factors that govern the three-dimensional structure of these versatile macrocycles. This guide provides a foundational understanding for researchers seeking to harness the unique properties of thiacalix[1]arenes in their scientific endeavors. A thorough grasp of their conformational behavior is paramount to unlocking their full potential in areas such as drug delivery, catalysis, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Monothiacalix[4]arene Using the Fragment Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 10.1039/C5OB01424G | Application of RDC enhanced NMR spectroscopy in structural analysis of thiacalix[4]arene derivatives† | chem960.com [chem960.com]

- 16. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Navigating the Conformational Landscape of Thiacalixarenes: A Technical Guide

Navigating the Conformational Landscape of Thiacalix[1]arenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiacalix[1]arenes, macrocyclic compounds comprised of four phenol (B47542) units linked by sulfur bridges, represent a versatile platform in supramolecular chemistry and drug development. Their unique three-dimensional architecture, characterized by a distinct upper and lower rim and a central annulus, allows for selective complexation with a variety of ions and neutral molecules. A key feature governing their function is their conformational isomerism. This guide provides an in-depth technical exploration of the three primary conformations of thiacalix[1]arene: cone, partial cone, and 1,3-alternate, offering a comparative analysis of their structures, synthesis, and properties.

The Conformational Isomers: A Structural Overview

The flexibility of the thiacalix[1]arene scaffold allows for the existence of four stable conformations, arising from the different possible orientations of the four phenolic units relative to the mean plane of the macrocycle.[2] This guide focuses on the three most commonly encountered conformers:

-

Cone: All four phenolic hydroxyl groups are oriented on the same side of the calixarene (B151959) annulus, creating a basket-shaped cavity. This conformation is often stabilized by a cyclic array of intramolecular hydrogen bonds between the hydroxyl groups.[1][3]

-

Partial Cone: Three phenolic hydroxyl groups are oriented on one side of the annulus, while the fourth is oriented in the opposite direction.

-

1,3-Alternate: Two adjacent phenolic hydroxyl groups point in one direction, while the other two point in the opposite direction. This conformation results in a more open and flattened structure compared to the cone.[4][5]

The interconversion between these conformers can be influenced by factors such as the nature of the substituents on the upper and lower rims, the solvent, and the presence of guest molecules.[6]

Synthesis and Conformational Control

The selective synthesis of a desired thiacalix[1]arene conformer is a critical aspect of harnessing their potential. The choice of reaction conditions, particularly the base and solvent, plays a pivotal role in directing the conformational outcome of O-alkylation reactions at the lower rim.[7]

A general synthetic approach involves the reaction of the parent p-tert-butylthiacalix[1]arene with an appropriate alkylating agent in the presence of a carbonate base. The size of the alkali metal cation of the carbonate can act as a template, favoring the formation of a specific conformer.

-

Cone Conformation: The use of sodium carbonate (Na₂CO₃) often favors the formation of the cone conformer. The smaller Na⁺ ion can be effectively encapsulated within the cavity formed by the four phenolic units and the incoming substituents, thus templating the cone arrangement.[7]

-

Partial Cone Conformation: Potassium carbonate (K₂CO₃) can lead to a mixture of conformers, with the partial cone often being a major product. The intermediate size of the K⁺ ion allows for a less constrained arrangement.[7]

-

1,3-Alternate Conformation: Cesium carbonate (Cs₂CO₃) typically directs the synthesis towards the 1,3-alternate conformation. The large Cs⁺ ion is too bulky to fit within the cone-shaped cavity and instead favors the more open 1,3-alternate structure.[7]

Caption: Synthetic control of thiacalix[1]arene conformation.

Spectroscopic and Structural Characterization

The unambiguous identification of each conformer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cone, partial cone, and 1,3-alternate conformations in solution. The chemical shifts of the aromatic protons and the methylene (B1212753) bridge protons are particularly informative.

| Conformer | Aromatic Protons (Ar-H) | Methylene Bridge Protons (Ar-CH₂-Ar) | Reference |

| Cone | Two doublets | A pair of doublets (AX system) | [8] |

| Partial Cone | Multiple signals in the aromatic region | Multiple signals | [8] |

| 1,3-Alternate | A singlet | A singlet | [4][9] |

Note: The exact chemical shifts can vary depending on the substituents and the solvent used.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation of thiacalix[1]arenes. It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, confirming the orientation of the phenolic units. X-ray structures have confirmed the "pinched cone" conformation for some cone derivatives and the more open structures for the partial cone and 1,3-alternate isomers.[1][4][7]

Conformational Interconversion and Dynamics

The stability of the different conformers is not absolute, and interconversion can occur, particularly for derivatives with smaller substituents at the lower rim. This dynamic behavior can be studied using variable temperature NMR spectroscopy. The energy barrier for the cone-to-cone inversion process has been determined for some thiacalix[1]arene derivatives.[10] This conformational flexibility can be a crucial factor in their application as molecular switches or dynamic receptors.

Caption: Factors influencing conformational switching.

Complexation Properties and Applications

The different conformations of thiacalix[1]arenes exhibit distinct complexation behaviors, which is fundamental to their application in areas such as ion sensing, catalysis, and drug delivery.

-

Cone Conformer: The well-defined cavity of the cone conformer makes it an excellent host for various metal ions and small organic molecules. The pre-organized arrangement of the lower-rim substituents can be tailored to achieve high selectivity.[11]

-

Partial Cone and 1,3-Alternate Conformers: These more flexible conformers can adapt their shape to accommodate larger guests or to participate in intermolecular interactions, leading to the formation of supramolecular assemblies. The 1,3-alternate conformer, with binding sites on opposite faces of the macrocycle, is particularly suited for the construction of molecular capsules and polymers.[5][9]

The ability to switch between conformations upon guest binding (an "induced-fit" mechanism) is a key feature that can be exploited for the development of responsive materials and sensors.[11]

Experimental Protocols

General Synthesis of a 1,3-Alternate Thiacalix[1]arene Tetraacetate[7]

-

Dissolution: Dissolve p-tert-butylthiacalix[1]arene (1.0 g, 1.38 mmol) in dry acetone (100 mL).

-

Addition of Base: Add cesium carbonate (Cs₂CO₃, 4.5 g, 13.8 mmol).

-

Addition of Alkylating Agent: Add ethyl bromoacetate (B1195939) (1.54 mL, 13.8 mmol).

-

Reaction: Reflux the mixture under an inert atmosphere for 24 hours.

-

Work-up: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (B109758) (100 mL) and wash with water (3 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/hexane) to yield the 1,3-alternate tetraacetate derivative.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the thiacalix[1]arene derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals in the aromatic and methylene bridge regions to determine the conformation. For complex spectra, two-dimensional NMR techniques such as COSY and NOESY can be employed for unambiguous assignment.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the thiacalix[1]arene derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., chloroform/methanol).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain the final crystallographic information.

This technical guide provides a foundational understanding of the conformational isomerism of thiacalix[1]arenes. The ability to control and characterize these conformations is paramount for the rational design of novel host-guest systems, molecular sensors, and therapeutic agents. Further exploration into the rich chemistry of these macrocycles will undoubtedly continue to unveil new and exciting applications.

References

- 1. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CCCC 2000, Volume 65, Issue 5, Abstracts pp. 757-771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

introduction to Thiacalix(4)arene chemistry and properties

An In-depth Technical Guide to Thiacalix[1]arene Chemistry and Properties

Introduction

Thiacalix[1]arenes are macrocyclic compounds that represent a significant evolution from the classical calix[1]arene structure. Composed of four phenolic units linked at their ortho positions by sulfur atoms instead of methylene (B1212753) bridges, these molecules form a unique three-dimensional, basket-like architecture.[2][3] This substitution of sulfur for methylene bridges introduces profound changes to the macrocycle's size, conformational flexibility, and electronic properties.[4][5] The presence of soft sulfur atoms enhances their coordination affinity for a wide range of metal ions, particularly soft metals.[4][6] Thiacalix[1]arenes are robust and versatile scaffolds in supramolecular chemistry, extensively utilized for their novel features in molecular recognition, catalysis, sensing, and the development of advanced functional materials.[2][7] Their ability to be selectively functionalized at the upper rim (the para-position to the hydroxyl groups), the lower rim (the phenolic hydroxyl groups), and the sulfur bridges allows for the fine-tuning of their properties for specific applications.[8]

Core Chemistry: Synthesis and Structure

The synthesis and structural characteristics of thiacalix[1]arenes are fundamental to their application. The introduction of sulfur bridges creates a larger, more flexible cavity compared to their methylene-bridged counterparts, leading to distinct chemical behaviors.

Synthesis of the Thiacalix[1]arene Skeleton

The preparation of the basic thiacalix[1]arene framework can be achieved through several synthetic routes.

-

Direct Electrophilic Substitution: The most common method involves the direct electrophilic substitution of para-substituted phenols with elemental sulfur in the presence of a base.[9] This approach, while effective, can sometimes lead to the formation of larger macrocycles like thiacalix[6/8]arenes.[10]

-

Conjugate Addition Method: A more recent strategy involves the conjugate addition of a dithiol, such as benzene-1,3-dithiol, to a benzoquinone derivative.[9] This sequence allows for the construction of the thiacalix[1]arene-like structure through a stepwise process of trimer formation, oxidation, and final macrocyclization.[9]

-

Fragment Condensation Approach: For mixed-bridge systems (containing both -S- and -CH2- links), a fragment condensation approach can be employed. This involves synthesizing linear bisphenol building blocks which are then cyclized to form the final macrocycle, offering a scalable preparation method.[11]

Conformational Isomerism

The increased flexibility endowed by the C-S-C bonds allows thiacalix[1]arenes to adopt several distinct conformations. The orientation of the four phenolic units relative to the central annulus defines these stereoisomeric forms. The primary conformers are:

-

Cone: All four hydroxyl groups are oriented on the same side of the macrocycle.

-

Partial Cone (paco): Three hydroxyl groups are on one side, and one is on the opposite side.

-

1,2-Alternate: Two adjacent hydroxyl groups are on one side, and the other two are on the opposite side.

-

1,3-Alternate: Two opposite hydroxyl groups are on one side, and the other two are on the opposite side.

The specific conformation can be controlled or "locked" through functionalization of the lower rim hydroxyl groups or by using metal ions as templates during synthesis.[12] This conformational control is crucial as the shape of the macrocycle dictates its host-guest binding properties and self-assembly behavior.[12]

Physicochemical Properties and Functionalization

The unique structural features of thiacalix[1]arenes give rise to a rich set of physicochemical properties that can be further tailored through chemical modification.

Key Properties

-

Coordination: Thiacalix[1]arenes are exceptional ligands for a wide array of metal ions.[6] The phenolic oxygens on the lower rim and the bridging sulfur atoms create a versatile coordination environment.[13] They can form stable complexes with alkali metals, transition metals, and heavy metals, making them useful for ion separation and sensing.[4][14]

-

Host-Guest Interactions: The defined cavity of thiacalix[1]arenes allows them to encapsulate guest molecules. These host-guest complexes are stabilized by a combination of non-covalent interactions, including hydrogen bonds, π-π stacking, C-H⋯π interactions, and van der Waals forces.[7][10] They have shown the ability to bind guests ranging from organic dyes to fullerenes.[15][16]

-

Self-Assembly: Amphiphilic thiacalix[1]arene derivatives, functionalized with both hydrophobic and hydrophilic groups, can spontaneously self-assemble in solution to form nanoscale structures like vesicles, micelles, and nanoparticles.[12][17] The final architecture of these assemblies is often dependent on the macrocycle's conformation.[12]

-

Spectroscopic Features: In Infrared (IR) spectroscopy, the O-H stretching vibration band (around 3377 cm⁻¹) indicates the presence of strong intramolecular hydrogen bonds along the lower rim.[5] ¹H NMR spectra are also characteristic, with the signals for the phenolic hydroxyl protons appearing as broad signals at a lower field compared to classical calixarenes, again suggesting strong hydrogen bonding.[10]

Chemical Functionalization

The thiacalix[1]arene scaffold offers three primary sites for chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties.

-

Lower Rim (OH Groups): The phenolic hydroxyl groups are the most common site for functionalization. Reactions like etherification and esterification are used to attach a wide variety of functional groups, which can alter solubility, introduce new binding sites, or lock the macrocycle into a specific conformation.[2]

-

Upper Rim (p-Positions): Electrophilic aromatic substitution reactions such as bromination, nitration, and formylation can be performed at the para-positions of the phenol rings.[2][8] These positions can also be functionalized using "click" chemistry.[16]

-

Sulfur Bridges: The bridging sulfur atoms can be oxidized to sulfinyl or sulfonyl groups.[18] This modification alters the electronic properties and conformational rigidity of the macrocycle and can lead to novel reactivity.[18]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various thiacalix[1]arene derivatives, highlighting their performance in complexation, extraction, and biological applications.

Table 1: Host-Guest Complexation Data

| Host Compound | Guest Compound | Association Constant (Kₐ, M⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| Thiacalix[1]arene derivative 5b | Neutral Red | 10,000 - 80,000 | DMSO | [16] |

| Mixed-bridge calix[2]arene 13 | Fullerene C₆₀ | - | - | [15] |

| Mixed-bridge calix[2]arene 13 | Fullerene C₇₀ | - | - |[15] |

Table 2: Liquid-Liquid Extraction Performance

| Extractant | Target Species | Extraction Percentage (%) | Reference |

|---|---|---|---|

| Thiacalix[1]arene derivative 5a/5b | Neutral Red | > 90% | [16] |

| Thiacalix[1]aza-bis-crown 3 | Methionine | 78% |[4][19] |

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µg/mL) | Conformation | Reference |

|---|---|---|---|---|

| Fluorescein-labeled Thiacalix[1]arene | HuTu-80 (duodenal adenocarcinoma) | 21.83 - 49.11 | Cone | [20] |

| Fluorescein-labeled Thiacalix[1]arene | A549 (lung adenocarcinoma) | 21.83 - 49.11 | Cone | [20] |

| Complex partial cone/Ag⁺ | Cervical carcinoma | (2x higher than imatinib (B729) mesylate) | Partial Cone |[12] |

Table 4: Spectroscopic and Structural Data

| Property | Compound | Value | Notes | Reference |

|---|---|---|---|---|

| OH Stretching Frequency (νOH) | p-(3-carboxy-1-adamantyl)thiacalix[1]arene | 3377 cm⁻¹ | Indicates strong intramolecular H-bonding | [5] |

| Cone-Cone Inversion Barrier (ΔG‡) | 2-monothiacalix[1]arene 7 | 63 kJ·mol⁻¹ | Determined by variable temperature NMR | [11] |

| S···S Distance (X-ray) | Thiacalix[1]-2,8-thianthrene | 9.71 Å and 10.4 Å | Distance between bridging sulfur atoms |[21] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and analysis of thiacalix[1]arenes.

Protocol 1: General Synthesis of Mono-O-functionalized Calix[1]arene

This protocol describes a selective mono-de-O-functionalization method to produce monosubstituted calix[1]arenes.[22]

-

Reactants: A di-O-substituted calix[1]arene (1 equivalent) and TiCl₄·2THF (1.5 equivalents) are used.

-

Procedure: The reactants are refluxed for 48 hours in dry toluene.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by stirring with 1 M HCl for 2-10 hours.

-

Purification: The organic layer is separated, washed with water, and dried over MgSO₄. The solvent is evaporated, and the crude product is purified by recrystallization from methanol (B129727) or by column chromatography.[22]

Protocol 2: Liquid-Liquid Extraction of Organic Dyes

This protocol outlines a typical procedure for evaluating the extraction efficiency of a thiacalix[1]arene derivative.[16]

-

Preparation: An aqueous solution of the target dye (e.g., Neutral Red, 1.0 x 10⁻⁵ M) is prepared. An organic phase consisting of the thiacalix[1]arene host in dichloromethane (B109758) (1.0 x 10⁻⁴ M) is also prepared.

-

Extraction: Equal volumes (e.g., 5.0 mL) of the aqueous and organic phases are combined in a vessel.

-

Equilibration: The mixture is shaken vigorously for 2 hours at a constant temperature (e.g., 25 °C) and then allowed to stand for 30 minutes for phase separation.

-

Analysis: The concentration of the dye remaining in the aqueous phase is determined using a UV-Vis spectrophotometer by measuring its absorbance at its λₘₐₓ.

-

Calculation: The extraction percentage (E%) is calculated using the formula: E% = [(A₀ - A) / A₀] × 100, where A₀ and A are the absorbances of the dye in the aqueous phase before and after extraction, respectively.

Protocol 3: Characterization of Self-Assembled Aggregates

Dynamic Light Scattering (DLS) is commonly used to determine the size of nanoparticles formed by self-assembly in solution.[12][20]

-

Sample Preparation: A solution of the amphiphilic thiacalix[1]arene derivative is prepared in the desired solvent (e.g., water or a buffer) at a specific concentration.

-

Instrumentation: The measurement is performed using a DLS instrument (e.g., a Zetasizer Nano ZS).

-

Measurement: The sample is placed in a cuvette and equilibrated at a controlled temperature. The instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of the particles.

-

Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the particles and provides information on the size distribution (polydispersity index, PDI).

Applications in Research and Drug Development

The tunable nature of thiacalix[1]arenes has led to their exploration in a multitude of high-technology fields.

-

Sensing and Detection: Functionalized thiacalix[1]arenes have been developed as highly selective and sensitive chemosensors.[4] For example, fluorescent probes based on this scaffold can detect Fe³⁺ ions in mixed aqueous media and even within living cells.[23] Electrochemical sensors built on thiacalix[1]arene-based metal-organic frameworks (MOFs) have shown remarkable efficacy in the trace detection of toxic heavy metals like Cd²⁺ and Pb²⁺.[24][25]

-

Catalysis: Thiacalix[1]arenes serve as excellent platforms for constructing molecular clusters and coordination cages that act as catalysts.[3][6] These assemblies can encapsulate metal nano-components or provide unique reaction environments.[6][26] They have demonstrated high catalytic activity in reactions such as oxidation desulfurization, which is critical in the fuel industry.[27]

-

Drug Development and Theranostics: The unique ability of thiacalix[1]arenes to interact with biological systems has positioned them as promising candidates in drug development. Derivatives functionalized with sulfobetaine (B10348) or quaternary ammonium (B1175870) groups have shown significant cytotoxic effects against various cancer cell lines, with activity sometimes exceeding that of established drugs.[12][20] By covalently attaching a fluorescent label like fluorescein, these macrocycles can be transformed into "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities, allowing for the monitoring of drug delivery and biodistribution.[20]

-

Materials Science: In materials science, thiacalix[1]arenes are used to construct novel functional materials. Their derivatives can form self-assembled monolayers (SAMs) on noble metal surfaces, creating functionalized electrodes.[1] They are also key components in the assembly of inorganic-organic hybrid materials and MOFs with applications in separation and environmental remediation.[24][27]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Promising advances of thiacalix[4]arene in crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Monothiacalix[4]arene Using the Fragment Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]

- 17. elar.urfu.ru [elar.urfu.ru]

- 18. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Fluorescein-Labeled Thiacalix[4]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Structure, and Characterization of Thiacalix[4]-2,8-thianthrene | MDPI [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Thiacalix[4]arene based fluorescent probe for sensing and imaging of Fe3+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 27. Assembly of polyoxometalate-thiacalix[4]arene-based inorganic–organic hybrids as efficient catalytic oxidation desulfurization catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Regioselective Functionalization of the Thiacalixarene Upper Rim

A Technical Guide to the Regioselective Functionalization of the Thiacalix[1]arene Upper Rim

For Researchers, Scientists, and Drug Development Professionals

Thiacalix[1]arenes, macrocyclic compounds comprised of four phenol (B47542) units linked by sulfur bridges, have emerged as versatile scaffolds in supramolecular chemistry and drug development. Their unique three-dimensional structure, featuring a defined cavity and modifiable upper and lower rims, allows for the precise arrangement of functional groups, making them attractive for applications in molecular recognition, catalysis, and as potential therapeutic agents. The functionalization of the upper rim, in particular, is crucial for modulating the macrocycle's solubility, binding properties, and overall biological activity. This technical guide provides an in-depth overview of the core strategies for the regioselective functionalization of the thiacalix[1]arene upper rim, complete with experimental protocols and quantitative data to aid researchers in this specialized field.

Introduction to Thiacalix[1]arene Functionalization

The substitution of the four para-positions of the phenolic units, known as the upper rim, presents unique challenges compared to their methylene-bridged calix[1]arene counterparts. The presence of oxidizable sulfur bridges precludes the use of harsh reaction conditions typical for electrophilic aromatic substitution, such as direct nitration, which can lead to undesired oxidation of the macrocycle.[2][3] Consequently, a range of alternative and milder strategies have been developed to achieve selective functionalization of the thiacalix[1]arene upper rim. These methods are broadly categorized into tetrafunctionalization and regioselective functionalization, with the latter allowing for the introduction of different substituents at specific positions on the macrocycle.

Key Strategies for Upper Rim Functionalization

The primary approaches for introducing functional groups onto the upper rim of thiacalix[1]arenes involve direct electrophilic substitution under controlled conditions and multi-step sequences starting from a functionalized precursor.

Tetra-substitution of the Upper Rim

Achieving uniform substitution at all four upper rim positions is the most straightforward functionalization.

Direct tetrabromination of the p-tert-butylthiacalix[1]arene upper rim can be achieved using bromine in a suitable solvent. This reaction provides a key intermediate for further functionalization through cross-coupling reactions.

Experimental Protocol: Tetrabromination of p-tert-butylthiacalix[1]arene [4]

-

Materials: p-tert-butylcalix[1]arene, bromine, chloroform (B151607).

-

Procedure:

-

Dissolve p-tert-butylcalix[1]arene in chloroform at room temperature.

-

Slowly add a solution of bromine (1.5 equivalents) in chloroform to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

If starting material remains, add another 1.5 equivalents of bromine.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the product by recrystallization to obtain 5,11,17,23-tetrabromo-p-tert-butylthiacalix[1]arene.

-

-

Note: The reaction should be carried out in the absence of light to prevent radical side reactions. Temperature control and the purity of the starting material are crucial for obtaining high yields.[4]

A common method to introduce amino groups involves the reaction of thiacalix[1]arene with diazonium salts to form azo-linked derivatives, which are then reduced to the corresponding tetraaminothiacalix[1]arene.[2] This tetraamino derivative is a versatile precursor for the synthesis of more complex structures.

Experimental Protocol: Synthesis of Tetraaminothiacalix[1]arene [5]

-

Step 1: Diazotization of an Aromatic Amine

-

Dissolve the aromatic amine (e.g., ethyl 4-aminobenzoate) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the low temperature to form the diazonium salt.

-

-

Step 2: Coupling with Thiacalix[1]arene

-

Step 3: Reduction to Tetraaminothiacalix[1]arene

-

Suspend the tetrakis(azo)thiacalix[1]arene in a suitable solvent.

-

Add a reducing agent, such as tin(II) chloride in hydrochloric acid.

-

Heat the reaction mixture to effect the reduction of the azo groups to amino groups.

-

After cooling, neutralize the reaction mixture and extract the product.

-

Purify the tetraaminothiacalix[1]arene by chromatography or recrystallization.

-

Regioselective Functionalization

Controlling the substitution pattern to yield mono-, di-, or tri-substituted products is a more complex challenge. Regioselective functionalization allows for the creation of inherently chiral molecules and receptors with highly specific binding sites.

One of the most significant achievements in this area is the ability to selectively functionalize two of the four aromatic rings in either a distal (1,3) or proximal (1,2) fashion. This is often achieved through a multi-step process involving the selective de-tert-butylation of a tetra-p-tert-butylthiacalix[1]arene derivative, followed by substitution at the deprotected positions.

Experimental Protocol: Distal (1,3) Di-iodination of a Dimethoxythiacalix[1]arene [6]

-

Step 1: Selective De-tert-butylation

-

React tetra-p-tert-butyl-26,28-dimethoxythiacalix[1]arene with 2 equivalents of aluminum chloride in toluene (B28343) at room temperature to yield 5,17-di-tert-butyl-26,28-dimethoxycalix[1]arene.

-

-

Step 2: Mercuration

-

React the di-tert-butyl derivative with mercury(II) trifluoroacetate (B77799) to obtain the 11,23-bis[(trifluoroacetoxy)mercury] derivative.

-

-

Step 3: Iodination

-

Treat the dimercury compound with iodine to yield the 5,17-di-tert-butyl-11,23-diiodo-26,28-dimethoxycalix[1]arene.

-

Quantitative Data Summary

The yields of regioselective functionalization reactions can vary significantly depending on the specific methodology and reaction conditions. The following tables summarize reported yields for key upper rim functionalization reactions of thiacalix[1]arenes and related calixarenes.

| Reaction | Substituent | Reagents and Conditions | Yield (%) | Reference |

| Tetrabromination | Br | Br₂, CHCl₃, rt | >90 | [4] |

| Distal De-tert-butylation | H | AlCl₃, toluene, rt | 78 | [6] |

| Distal Di-iodination | I | 1. Hg(OTFA)₂ 2. I₂ | 80 | [6] |

| Distal Diphenylation | Ph | Irradiation of diiodo-derivative, benzene | 58 | [6] |

| Azo Coupling | -N=N-Ar | ArN₂⁺Cl⁻ | High | [2] |

| Distal Diamination (via SNAr) | NH₂ | Lithium benzylamide on tetra-O-methylsulfinylcalix[1]arene | Not specified | [2] |

| Proximal Diamination (via SNAr) | NH₂ | Lithium benzylamide on tetra-O-methylsulfinylcalix[1]arene | Not specified | [2] |

Characterization of Functionalized Thiacalix[1]arenes

The structural elucidation of functionalized thiacalix[1]arenes relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and conformation of the products. The symmetry of the substitution pattern is readily apparent from the number and multiplicity of signals in the aromatic and methylene (B1212753) bridge regions of the spectrum.[7] For instance, a tetra-substituted product in a cone conformation will exhibit a simpler spectrum compared to a less symmetrical, regioselectively functionalized derivative. NOESY experiments can be used to determine the through-space proximity of protons and thus the conformation of the macrocycle.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to confirm the molecular weight and elemental composition of the synthesized compounds.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups introduced onto the upper rim, such as -NO₂, -NH₂, or carbonyl groups.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the substitution pattern and the solid-state conformation of the thiacalix[1]arene.[3]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the regioselective functionalization of the thiacalix[1]arene upper rim.

Conclusion

The regioselective functionalization of the thiacalix[1]arene upper rim is a rapidly evolving field with significant potential for the development of novel materials and therapeutic agents. While challenges remain, particularly in achieving high yields and selectivity for more complex substitution patterns, the methods outlined in this guide provide a solid foundation for researchers entering this area. The continued development of milder and more efficient synthetic protocols will undoubtedly expand the utility of these fascinating macrocycles in a wide range of scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 966-983 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

synthesis of Thiacalix(4)arene derivatives with varied functionalities

A Technical Guide to the Synthesis of Thiacalix[1]arene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiacalix[1]arenes, macrocyclic compounds featuring sulfur bridges between phenolic units, have emerged as a versatile platform in supramolecular chemistry. Their unique structural and electronic properties, including a larger, more flexible cavity and the presence of soft sulfur atoms compared to their classic methylene-bridged counterparts, make them highly attractive for applications in molecular recognition, catalysis, and drug delivery.[2][3] This guide provides an in-depth overview of synthetic strategies for introducing varied functionalities onto the thiacalix[1]arene scaffold, complete with experimental protocols and comparative data.

The Thiacalix[1]arene Scaffold

The parent p-tert-butylthiacalix[1]arene is the most common starting material for derivatization. Its synthesis involves the base-catalyzed condensation of p-tert-butylphenol with elemental sulfur. While early methods produced low yields, optimized procedures have made this foundational macrocycle more accessible.[4] The key to the versatility of thiacalix[1]arenes lies in the three primary sites available for chemical modification: the lower rim (phenolic hydroxyl groups), the upper rim (para-positions of the phenyl rings), and the sulfide (B99878) bridges.[2]

Caption: Functionalization sites on the thiacalix[1]arene scaffold.

Synthesis of the Core Scaffold: p-tert-Butylthiacalix[1]arene

The synthesis of the parent p-tert-butylthiacalix[1]arene is a crucial first step. While various methods exist, a common approach involves the reaction of p-tert-butylphenol with sulfur in the presence of a base.

Experimental Protocol: Synthesis of p-tert-Butylthiacalix[1]arene

This protocol is adapted from established literature procedures.

-

Reaction Setup: A mixture of p-tert-butylphenol, elemental sulfur, and a catalytic amount of sodium hydroxide (B78521) is prepared in a high-boiling solvent such as diphenyl ether.

-

Heating: The mixture is heated to a high temperature (typically >200°C) under a nitrogen atmosphere to facilitate the condensation reaction and removal of water.

-

Reaction Time: The reaction is maintained at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling, the reaction mixture is treated with a non-polar solvent like ethyl acetate (B1210297) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration and washed sequentially with various solvents (e.g., acetic acid, water, acetone) to remove unreacted starting materials and byproducts.[5] Final purification is typically achieved by recrystallization from a suitable solvent like toluene.

Lower-Rim Functionalization

The phenolic hydroxyl groups at the lower rim are the most frequently modified sites. These modifications are crucial for altering solubility, introducing coordinating sites for metal ions, and attaching larger functional units. The primary reactions include etherification and esterification.

Caption: General workflow for lower-rim functionalization.

Common Lower-Rim Modifications

| Modification | Reagent(s) | Base | Typical Yield (%) | Conformation | Reference |

| Tetra-amidation | Tetraethoxycarbonyl derivative, Dodecane-1,12-diamine | - | 68 | 1,3-alternate | [6] |

| Tetra-esterification | 11-bromoundecanoyl chloride | Pyridine | High | Cone | [7] |

| Distal-thioether | Appropriate alcohols | PPh3/DEAD (Mitsunobu) | - | 1,3-alternate | [8] |

| Tetra-amidation | Tetraethoxycarbonyl derivative, Dodecane-1,12-diamine | - | High (not specified) | Cone | [6] |

| Thiolation | α,ω-dibromoalkanes, then KSAc, then N2H4·H2O | K2CO3 | up to 97 | 1,3-alternate | [9] |

| Crown Ether Bridging | Tri/tetra/pentaethylene glycol ditosylate | K2CO3 | 12-75 | Cone / Partial Cone | [10] |

Experimental Protocol: Tetra-O-alkylation of the Lower Rim

This is a generalized protocol for exhaustive alkylation.

-

Preparation: p-tert-Butylthiacalix[1]arene is dissolved in a dry polar aprotic solvent, such as dimethylformamide (DMF) or acetone, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) is added in excess to deprotonate all four hydroxyl groups. The mixture is typically stirred for 30-60 minutes.

-

Reagent Addition: An excess of the alkylating agent (e.g., an alkyl halide like 1-iodopropane) is added to the suspension.[11]

-

Reaction: The reaction mixture is heated to reflux and maintained for several hours (typically 16-24 hours) until TLC indicates the consumption of the starting material.[11]

-

Work-up: After cooling, the reaction is quenched with water or a dilute acid. The product is extracted into an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure tetra-alkylated thiacalix[1]arene.

Upper-Rim Functionalization

Modifying the upper rim typically requires harsher conditions than lower-rim functionalization and often begins with the removal of the tert-butyl groups. This "de-tert-butylation" step yields the parent tetrahydroxythiacalix[1]arene, which is amenable to electrophilic aromatic substitution reactions.

De-tert-butylation and Subsequent Substitution

The removal of the bulky tert-butyl groups is a key gateway to a wide range of upper-rim derivatives.[11] This is commonly achieved using aluminum chloride in the presence of a scavenger like phenol (B47542) or toluene.[11] Once the para-positions are free, standard electrophilic substitution reactions can be employed. However, direct transposition of reactions well-known for calixarenes, such as nitration or bromination, often fails or gives complex mixtures with thiacalixarenes due to the reactivity of the sulfide bridges.[4][12]

Key Upper-Rim Reactions

| Reaction | Reagent(s) | Conditions | Product | Reference |

| De-tert-butylation | AlCl3, Phenol | Toluene, 80°C | Tetrahydroxythiacalix[1]arene | [11] |

| Nitration | AlCl3 / KNO3 | Tetraglyme | Tetranitrothiacalix[1]arene | [12] |

| Bromination | NBS | Acetone, r.t. | Tetrabromothiacalix[1]arene | [11] |

| Mannich Reaction | Formaldehyde, Diethylamine | 1,4-Dioxane, AcOH | Tetra(diethylaminomethyl) derivative | [11] |

| Reduction of Nitro | SnCl2·2H2O / HCl | Ethanol, Reflux | Tetraaminothiacalix[1]arene | [12] |

Experimental Protocol: De-tert-butylation of p-tert-Butylthiacalix[1]arene

This protocol is based on the procedure outlined by Neri et al. and further applied in various syntheses.[11]

-

Setup: To a solution of p-tert-butylthiacalix[1]arene in toluene, add phenol (as a tert-butyl scavenger).

-

Reagent Addition: Add anhydrous aluminum chloride portion-wise while stirring the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and stir for several hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the mixture in an ice bath and slowly add dilute hydrochloric acid to decompose the aluminum complexes.

-

Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a solvent like methanol (B129727) to remove phenol.

-

Purification: The crude solid is dried under vacuum to yield tetrahydroxythiacalix[1]arene, which can often be used in the next step without further purification.

Bridge Modification: Oxidation of Sulfides

The sulfur bridges themselves represent a unique site for functionalization. They can be selectively oxidized to sulfinyl (sulfoxide) or sulfonyl (sulfone) groups. This modification dramatically alters the electronic properties, conformation, and coordinating ability of the macrocycle. For example, oxidation can lock the molecule into a specific conformation and change its metal-binding preferences.[4]

Caption: Oxidation pathways for thiacalix[1]arene sulfide bridges.

The synthesis of thiacalix[1]arene derivatives is a rich and expanding field. By leveraging selective reactions at the lower rim, upper rim, and sulfide bridges, researchers can tailor the properties of these macrocycles for specific, high-value applications in science and medicine. The protocols and data presented here serve as a foundational guide for professionals entering this exciting area of supramolecular chemistry.

References

- 1. butlerov.com [butlerov.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Switching Ion Binding Selectivity of Thiacalix[4]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 966-983 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

Spectroscopic Properties of Functionalized Thiacalixarenes: An In-depth Technical Guide

Spectroscopic Properties of Functionalized Thiacalix[1]arenes: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of functionalized thiacalix[1]arenes, a class of macrocyclic compounds with significant potential in sensing, molecular recognition, and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core spectroscopic techniques used to characterize these molecules. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways to facilitate a deeper understanding and application of these versatile compounds.

Introduction

Thiacalix[1]arenes are sulfur-bridged analogues of calixarenes, possessing a unique three-dimensional cavity that can be readily functionalized at both the upper and lower rims. This functionalization allows for the fine-tuning of their solubility, complexation capabilities, and spectroscopic behavior. Understanding the relationship between the structure of a functionalized thiacalix[1]arene and its spectroscopic signature is paramount for the rational design of novel sensors, drug carriers, and other advanced materials. This guide will delve into the primary spectroscopic techniques employed in the study of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy